3-Bromo-1-butyne

Description

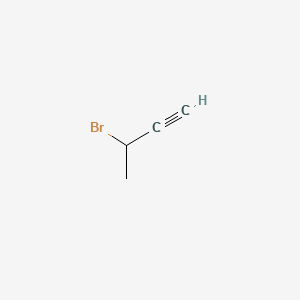

3-Bromo-1-butyne (CAS 18668-72-9) is a brominated alkyne with the molecular formula C₄H₅Br and a molecular weight of 132.99 g/mol. It is a volatile, flammable liquid typically stored at 2–8°C to maintain stability . Structurally, it features a terminal alkyne group (C≡CH) and a bromine atom at the C3 position, which confers unique reactivity in organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

3-bromobut-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5Br/c1-3-4(2)5/h1,4H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYJVGTWBTIEAMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70449088 | |

| Record name | 3-bromobut-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18668-72-9 | |

| Record name | 3-bromobut-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-1-butyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-1-butyne can be synthesized through multiple-step organic synthesis. One common method involves the bromination of 1-butyne. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions .

Industrial Production Methods: In industrial settings, 3-Bromo-1-butyne is produced by the bromination of butyne derivatives. The process involves the use of bromine or other brominating agents in a solvent like carbon tetrachloride, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1-butyne undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Addition Reactions: The triple bond in 3-Bromo-1-butyne can undergo addition reactions with halogens, hydrogen halides, and other electrophiles.

Cycloaddition Reactions: It can be involved in cycloaddition reactions to form cyclic compounds.

Common Reagents and Conditions:

Nucleophiles: Sodium azide, potassium cyanide, and thiols are common nucleophiles used in substitution reactions.

Electrophiles: Bromine, chlorine, and hydrogen bromide are used in addition reactions.

Catalysts: Palladium and copper catalysts are often employed in cycloaddition reactions.

Major Products:

Substitution Products: Alkyl azides, alkyl cyanides, and alkyl thiols.

Addition Products: Dihalides and haloalkenes.

Cycloaddition Products: Various cyclic compounds, depending on the specific reaction conditions.

Scientific Research Applications

3-Bromo-1-butyne has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: It serves as a reagent in the synthesis of biologically active compounds.

Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Bromo-1-butyne involves its reactivity as an alkyne and a brominated compound. The bromine atom can participate in nucleophilic substitution reactions, while the triple bond can undergo addition and cycloaddition reactions. These reactions enable the compound to form various products with different molecular targets and pathways .

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

Dissociative Photoionization Dynamics

Threshold photoelectron–photoion coincidence (TPEPICO) studies reveal:

- Br-Loss Mechanism: The primary dissociation channel for all bromobutynes is bromine atom loss.

- Velocity Map Imaging (VMI) : At higher extraction fields (120 V cm⁻¹), 3-bromo-1-butyne’s breakdown diagrams show minimal error (4 meV), validating the method’s accuracy despite kinetic shifts in other isomers .

Biological Activity

3-Bromo-1-butyne (C4H5Br) is an organic compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields, supported by data tables and case studies.

Overview of 3-Bromo-1-butyne

3-Bromo-1-butyne is classified as an alkyl halide and is known for its alkyne functional group. The presence of the bromine atom enhances its reactivity, making it a valuable compound in organic synthesis. Its structure is represented as follows:

Enzyme Inhibition

Research indicates that 3-bromo-1-butyne acts as an inhibitor of various enzymes, particularly those involved in metabolic pathways. For instance, it has been shown to inhibit cyclooxygenases (COX) and lipoxygenases (LOX), which play crucial roles in the metabolism of fatty acids. This inhibition can lead to altered inflammatory responses and other physiological effects .

Cellular Effects

The compound influences cellular processes by modulating key signaling pathways. It can affect the activity of kinases and phosphatases, leading to changes in gene expression that impact cell proliferation, differentiation, and apoptosis. Additionally, it has been observed to modify cellular metabolism by altering enzyme activities related to glycolysis and oxidative phosphorylation .

The biochemical properties of 3-bromo-1-butyne make it a significant player in various chemical reactions:

- Reactivity : Participates in cycloaddition and coupling reactions.

- Bioactivity : Forms bioactive compounds through interactions with enzymes.

- Subcellular Localization : Can localize within mitochondria or the nucleus, influencing energy metabolism and gene expression respectively .

Study on Enzyme Inhibition

A study conducted on the inhibitory effects of 3-bromo-1-butyne on COX enzymes demonstrated a significant reduction in prostaglandin synthesis, indicating its potential as an anti-inflammatory agent. The study utilized various concentrations of the compound and measured enzyme activity through spectrophotometric methods.

| Concentration (µM) | COX Activity (% Inhibition) |

|---|---|

| 0 | 0 |

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

This table illustrates the dose-dependent inhibition of COX activity, highlighting the compound's potential therapeutic applications .

Impact on Cellular Metabolism

Another investigation focused on the effects of 3-bromo-1-butyne on cellular metabolism in human cancer cell lines. The results indicated that treatment with the compound led to a decrease in ATP production and an increase in reactive oxygen species (ROS), suggesting that it may induce metabolic stress in these cells.

| Cell Line | ATP Production (nmol/mg protein) | ROS Levels (Relative Units) |

|---|---|---|

| Control | 150 | 1 |

| Treated | 90 | 2 |

These findings suggest that 3-bromo-1-butyne may have cytotoxic effects on cancer cells through metabolic disruption .

Applications of 3-Bromo-1-butyne

Given its biological activity, 3-bromo-1-butyne has potential applications across several fields:

Q & A

Q. What are the standard synthetic protocols for preparing 3-Bromo-1-butyne, and how can purity be optimized during synthesis?

Methodological Answer: 3-Bromo-1-butyne is typically synthesized via alkyne bromination using reagents like N-bromosuccinimide (NBS) under controlled conditions. To optimize purity:

- Use anhydrous solvents (e.g., THF or DCM) to minimize side reactions.

- Monitor reaction progress with thin-layer chromatography (TLC) or GC-MS to detect intermediates and byproducts.

- Purify via fractional distillation under inert atmosphere to prevent decomposition, as terminal alkynes are prone to oxidation .

Q. How should researchers safely handle and store 3-Bromo-1-butyne in laboratory settings?

Methodological Answer:

- Handling: Use PPE (nitrile gloves, safety goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact. Avoid exposure to moisture or heat, which may trigger decomposition.

- Storage: Keep in amber glass bottles under inert gas (argon/nitrogen) at 2–8°C. Regularly inspect containers for leaks or pressure buildup due to potential gas release .

Q. What spectroscopic techniques are most effective for characterizing 3-Bromo-1-butyne?

Methodological Answer:

- NMR: H NMR identifies terminal alkyne protons (δ ~2.0–3.0 ppm) and bromine-induced deshielding. C NMR confirms the sp-hybridized carbon (δ ~70–85 ppm).

- IR: Alkyne C≡C stretch (~2100–2260 cm) and C-Br vibrations (~500–700 cm) are diagnostic.

- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular ion peaks (m/z ~135 for [M]) and isotopic patterns from bromine (Br/Br) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reaction yields when using 3-Bromo-1-butyne in cross-coupling reactions?

Methodological Answer: Contradictions in yield may arise from:

- Catalyst variability: Screen palladium/copper catalysts (e.g., Pd(PPh) vs. CuI) to identify system-specific efficiency.

- Oxygen sensitivity: Ensure rigorous deoxygenation of solvents/reagents via freeze-pump-thaw cycles.

- Byproduct analysis: Use HPLC or LC-MS to detect undesired dimerization or alkyne oligomerization, which compete with cross-coupling .

Q. What strategies enhance regioselectivity in alkyne functionalization reactions involving 3-Bromo-1-butyne?

Methodological Answer:

- Directing groups: Introduce temporary protecting groups (e.g., silyl ethers) to steer reactivity toward the terminal alkyne.

- Solvent effects: Polar aprotic solvents (DMF, DMSO) stabilize transition states in Sonogashira couplings, improving selectivity.

- Temperature control: Lower temperatures (−20°C to 0°C) reduce kinetic competition between pathways, favoring desired products .

Q. How can computational methods complement experimental studies on 3-Bromo-1-butyne’s reactivity?

Methodological Answer:

- DFT calculations: Model transition states to predict activation barriers for bromine substitution vs. alkyne addition.

- Molecular dynamics: Simulate solvent interactions to optimize reaction conditions.

- QSPR models: Corrate electronic parameters (Hammett σ) with observed reaction rates for predictive scaling .

Q. What experimental controls are critical when analyzing 3-Bromo-1-butyne’s stability under varying pH conditions?

Methodological Answer:

- Blank controls: Run parallel reactions without catalysts to isolate pH-driven degradation pathways.

- Buffered systems: Use phosphate (pH 7) or acetate (pH 5) buffers to maintain consistent ionic strength.

- Real-time monitoring: Employ UV-Vis spectroscopy or inline FTIR to track decomposition intermediates .

Data Analysis & Interpretation

Q. How should researchers address discrepancies between theoretical and experimental vibrational spectra of 3-Bromo-1-butyne?

Methodological Answer:

- Baseline correction: Ensure raw IR data are normalized to eliminate solvent or moisture artifacts.

- Computational refinement: Adjust DFT basis sets (e.g., B3LYP/6-311+G(d,p)) to account for anharmonicity in C≡C stretches.

- Isotopic effects: Compare experimental spectra with simulations incorporating Br/Br isotopic splitting .

Q. What statistical approaches are suitable for validating reproducibility in kinetic studies of 3-Bromo-1-butyne reactions?

Methodological Answer:

- Replicate experiments: Perform triplicate runs under identical conditions to calculate standard deviations.

- ANOVA testing: Identify significant variations between catalyst batches or reagent purity levels.

- Error propagation models: Quantify uncertainty in rate constants using Monte Carlo simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.